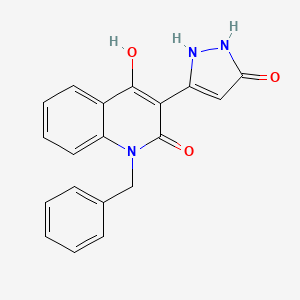

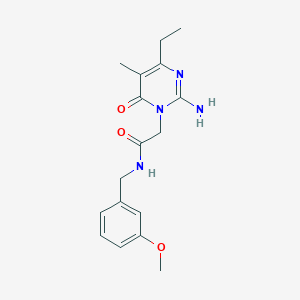

![molecular formula C19H15N3O2S B2877439 1-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]quinoline CAS No. 690961-57-0](/img/structure/B2877439.png)

1-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]quinoline” is a complex organic molecule. It contains a 1,4-benzodioxin moiety, which is a type of organic compound that consists of two oxygen atoms bridging two carbon atoms in a six-membered ring . This moiety is connected to a triazoloquinoline group, another type of organic compound that consists of a triazole ring fused with a quinoline ring .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple ring structures. The 1,4-benzodioxin moiety and the triazoloquinoline group contribute to the rigidity of the molecule, which can influence its chemical properties and interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the presence of functional groups, and the overall charge distribution can influence properties such as solubility, melting point, and reactivity .Scientific Research Applications

Anticancer Activity

Synthesis and Anticancer Activity : A study on 1,2,4-triazolo[4,3-a]-quinoline derivatives designed for anticancer activity found that certain urea derivatives displayed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Antitumoral Agents : Another study synthesized 6-aryl-benzo[h][1,2,4]-triazolo[5,1-b]quinazoline-7,8-diones, demonstrating potent antitumoral properties (Wu, Zhang, & Li, 2013).

Antimicrobial Activity

New Derivatives with Antimicrobial Activity : Research on methylsulfanyl-triazoloquinazoline derivatives revealed significant antimicrobial activity against various bacterial and fungal species (Al-Salahi et al., 2013).

Novel Anticancer and Antimicrobial Agents : The design and synthesis of novel 1,2,4-triazolo and 1,2,4-triazino[4,3-a]quinoxalines as potential anticancer and antimicrobial agents was studied, with some compounds showing high efficacy against Pseudomonas aeruginosa (Issa, Habib, & Wahab, 2015).

Anticonvulsant Activity

- Synthesis and Anticonvulsant Activity : A series of 1-substituted-7-benzyloxy-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolines were synthesized and evaluated for their anticonvulsant activity, showing promising results in various tests (Cui et al., 2005).

Other Applications

Synthesis for Diverse Biological Activities : Studies have focused on synthesizing and evaluating compounds containing the 1,2,4-triazolo[4,3-a]quinoline structure for various biological activities, including antibacterial and antifungal properties (Özyanik et al., 2012).

Electrochemical Applications : A combination of benzotriazole and quinoxaline units in an acceptor unit led to the synthesis of novel monomers with potential applications in optoelectronics, demonstrating both p- and n-type doping properties (Ozdemir et al., 2012).

Future Directions

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be fully identified. Compounds with similar structures have shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neurotransmission and inflammation, respectively.

Pharmacokinetics

The compound’s molecular weight suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 g/mol generally have favorable absorption and distribution characteristics.

properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S/c1-2-4-15-14(3-1)6-8-18-20-21-19(22(15)18)25-12-13-5-7-16-17(11-13)24-10-9-23-16/h1-8,11H,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVWDKDNDLCCGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)CSC3=NN=C4N3C5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

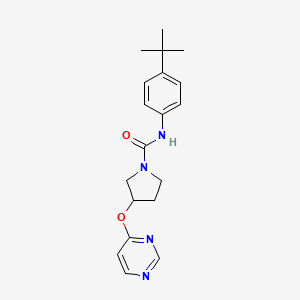

![7-(3,4-diethoxyphenyl)-3-[4-(2-oxopyrrolidin-1-yl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2877356.png)

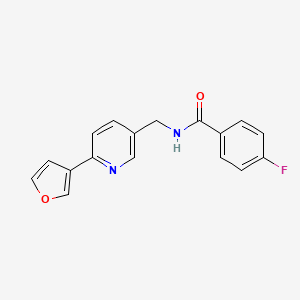

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2877358.png)

![5-Bromo-2h-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2877359.png)

![N-(3,4-dimethoxybenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2877360.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2877376.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2877378.png)

![3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B2877379.png)